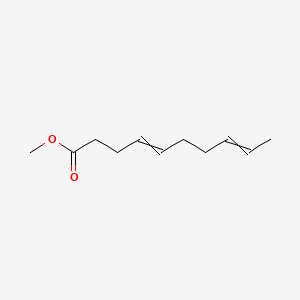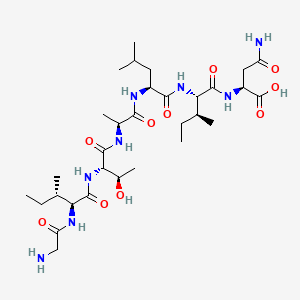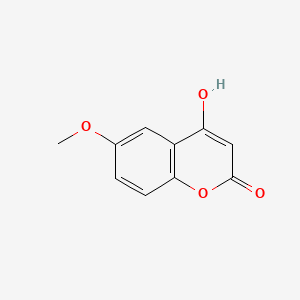
4-Hydroxy-6-méthoxycoumarine
Vue d'ensemble
Description
4-Hydroxy-6-methoxycoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The structure of 4-Hydroxy-6-methoxycoumarin consists of a benzene ring fused to an α-pyrone ring, with hydroxyl and methoxy groups at positions 4 and 6, respectively.
Applications De Recherche Scientifique
4-Hydroxy-6-methoxycoumarin has numerous applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting metal ions and studying enzyme activities.
Biology: Employed in the study of cellular processes and as a marker for tracking biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of dyes, perfumes, and as a precursor for synthesizing other bioactive compounds.
Mécanisme D'action
Target of Action
4-Hydroxy-6-methoxycoumarin, a type of coumarin, primarily targets the Major NAD (P)H-flavin oxidoreductase . This enzyme plays a crucial role in various biological processes, including the metabolism of drugs and xenobiotics, biosynthesis of antibiotics, and cellular response to oxidative stress .
Mode of Action
For instance, some coumarins have been found to inhibit the function of certain enzymes, thereby altering the normal metabolic processes .
Biochemical Pathways
4-Hydroxy-6-methoxycoumarin affects the shikimic acid pathway, which involves cinnamic acid and phenylalanine metabolism . This pathway is crucial for the biosynthesis of aromatic compounds in plants. Additionally, 4-Hydroxy-6-methoxycoumarin has been found to suppress the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways . These pathways play a key role in regulating immune and inflammatory responses.
Pharmacokinetics
It’s known that the pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
4-Hydroxy-6-methoxycoumarin has been found to exhibit anti-inflammatory effects. It significantly reduces the production of pro-inflammatory cytokines such as tumor necrosis factor (TNF)-α, interleukin (IL)-1β, and IL-6 . Furthermore, it decreases the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2), which are involved in the production of inflammatory mediators .
Action Environment
The action, efficacy, and stability of 4-Hydroxy-6-methoxycoumarin can be influenced by various environmental factors. For instance, it’s recommended to store this compound in a well-ventilated place and keep the container tightly closed to maintain its stability . Moreover, the biological activity of 4-Hydroxy-6-methoxycoumarin can be affected by the physiological conditions of the body, such as pH and temperature .
Analyse Biochimique
Biochemical Properties
For instance, some coumarins have been found to exhibit antioxidant activity, suggesting they may interact with enzymes involved in oxidative stress .
Cellular Effects
The cellular effects of 4-Hydroxy-6-methoxycoumarin are largely unknown. Related compounds have been shown to influence cell function. For example, some coumarins can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 4-Hydroxy-6-methoxycoumarin is not well-defined. Coumarins are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Coumarins are generally metabolized in the liver by cytochrome P450 enzymes .
Subcellular Localization
The ortho-hydroxylation of cinnamic or 4-coumaric acid, a pivotal step in the biosynthesis of coumarins, has been assigned to plastidial membranes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Hydroxy-6-methoxycoumarin can be synthesized through several methods, including the Pechmann condensation, Knoevenagel condensation, and Perkin reaction. One common method involves the reaction of 4-hydroxycoumarin with methoxybenzaldehyde under basic conditions, followed by cyclization to form the desired product. The reaction typically requires a catalyst such as piperidine and is carried out in a solvent like ethanol at elevated temperatures.
Industrial Production Methods: Industrial production of 4-Hydroxy-6-methoxycoumarin often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxy-6-methoxycoumarin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form dihydrocoumarin derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products:
Oxidation: Formation of 4-hydroxy-6-methoxycoumarin-3-carboxylic acid.
Reduction: Formation of 4-hydroxy-6-methoxydihydrocoumarin.
Substitution: Formation of various substituted coumarin derivatives depending on the substituent introduced.
Comparaison Avec Des Composés Similaires
4-Hydroxy-6-methoxycoumarin can be compared with other similar compounds, such as:
4-Hydroxycoumarin: Lacks the methoxy group and has different biological activities.
6-Methoxycoumarin: Lacks the hydroxyl group and exhibits distinct chemical properties.
7-Hydroxy-6-methoxycoumarin: Similar structure but with the hydroxyl group at position 7, leading to variations in reactivity and applications.
The uniqueness of 4-Hydroxy-6-methoxycoumarin lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
IUPAC Name |
4-hydroxy-6-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-13-6-2-3-9-7(4-6)8(11)5-10(12)14-9/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXXRRQBVLINPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90715616 | |
| Record name | 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90715616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13252-84-1 | |
| Record name | 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13252-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90715616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-6-methoxy-2H-chromen-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



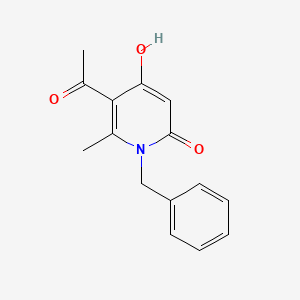
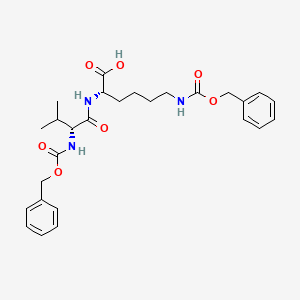


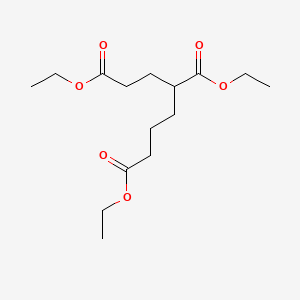

![(5R,8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-1,3-dioxolane]](/img/structure/B576436.png)
![2-(Furan-2-yl)-4-methylbenzo[d]thiazole](/img/structure/B576437.png)
